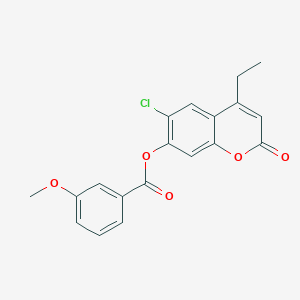

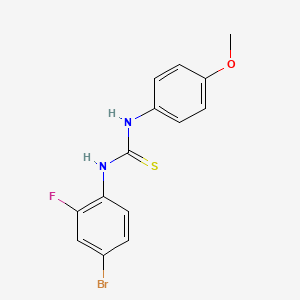

6-氯-4-乙基-2-氧代-2H-色烯-7-基 3-甲氧基苯甲酸酯

描述

The compound "6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate" is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. The research on this compound primarily focuses on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Synthesis of similar compounds involves regioselective catalysis and esterification processes. For instance, the regioselective synthesis of 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles involves the esterification of hydroxybenzoic acids followed by cyclizing reactions under specific conditions (Reddy & Nagaraj, 2008). Another approach includes the solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde yielding various chromen derivatives through a series of reactions including bromination and cyclization (Shah et al., 2016).

Molecular Structure Analysis

The molecular structure of similar chromene compounds has been elucidated using NMR spectroscopy and X-ray crystallography, revealing significant insights into their conformation and molecular interactions. For example, the study on 2-oxo-2H-chromen-4-yl 4-methoxybenzoate demonstrated the inclination between the chromen-2-one ring and the side chain, highlighting the presence of hydrogen-bonded dimers and π-π stacking interactions (Abou et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving chromene derivatives include cyclization, acylation, and the formation of benzopyranooxazoles through reactions with phosphorus ylides under specific conditions (Bezergiannidou‐Balouctsi et al., 1993). These reactions are crucial for modifying the chemical structure and tailoring the properties of the compound for specific applications.

Physical Properties Analysis

The physical properties, including crystalline structure and molecular dimensions, have been detailed through X-ray crystallography studies. For example, the analysis of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid and its derivatives revealed specific unit cell dimensions and space group, which contribute to understanding the compound's stability and reactivity (Barili et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various reagents, have been explored through synthesis and characterization studies. Novel methodologies for synthesizing chromene derivatives highlight the versatility and broad application spectrum of these compounds (Pradeep et al., 2016).

科学研究应用

合成和化学性质

区域选择性合成:从乙基-5-[3-(乙氧基羰基)-4-羟基苄基]-2-羟基苯甲酸酯等较简单的化合物开始合成复杂分子,说明了用于生产 6-氯-4-乙基-2-氧代-2H-色烯-7-基 3-甲氧基苯甲酸酯衍生物的区域选择性合成技术。此类方法对于新材料和药物的开发至关重要,展示了该化合物的多功能性和改性潜力 (Reddy & Nagaraj, 2008).

香豆素衍生物:已合成包括与 6-氯-4-乙基-2-氧代-2H-色烯-7-基 3-甲氧基苯甲酸酯在结构上相关的修饰香豆素,表明人们对香豆素衍生物在治疗和化学性质方面的广泛兴趣 (Garazd et al., 2002).

在生物学研究中的应用

抗菌活性:已证实包括与感兴趣的化学结构相关的化合物的噻唑取代香豆素的合成具有潜在的抗菌活性。此类研究突出了化学改性在增强生物效力和扩大这些化合物在各种应用中的用途方面的重要性 (Parameshwarappa et al., 2009).

环境应用

除草剂降解:通过阳极氧化和电芬顿过程等方法研究了结构类似于 6-氯-4-乙基-2-氧代-2H-色烯-7-基 3-甲氧基苯甲酸酯的甲氧基苯甲酸除草剂衍生物在水生环境中的矿化,证明了这些化合物与环境的相关性。此类研究对于了解化学化合物在环境中的归宿以及开发其降解方法至关重要 (Brillas et al., 2003).

先进材料科学

催化和化学转化:将与研究化合物相关的甲氧基苯甲醛衍生的配体与钼 (VI) 配合物封装在沸石 Y 中,展示了这些化合物在催化中的潜力。此类应用对于开发用于氧化醇和烃类的新型、高效且可重复使用的催化剂非常重要,突出了该化合物在材料科学和工业化学中的重要性 (Ghorbanloo & Alamooti, 2017).

属性

IUPAC Name |

(6-chloro-4-ethyl-2-oxochromen-7-yl) 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO5/c1-3-11-8-18(21)24-16-10-17(15(20)9-14(11)16)25-19(22)12-5-4-6-13(7-12)23-2/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVGMRQHOVREBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626019.png)

![N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4626037.png)

![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)

![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4626057.png)

![1-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4626067.png)

![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4626112.png)

![methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4626117.png)